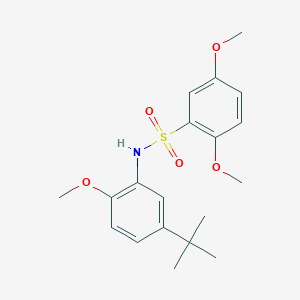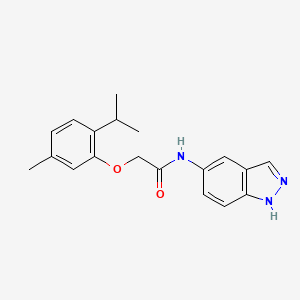
N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide
Vue d'ensemble
Description
N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as MLN8054, is a potent and selective inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division and is overexpressed in many types of cancer. MLN8054 has been extensively studied for its potential as a cancer treatment.
Mécanisme D'action
N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide selectively inhibits Aurora A kinase, which plays a crucial role in the regulation of cell division. By inhibiting Aurora A kinase, N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide disrupts the normal progression of cell division, leading to cell death. N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Aurora A kinase, N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic progression. N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to induce the formation of abnormal mitotic spindles and to disrupt the alignment of chromosomes during cell division.
Avantages Et Limitations Des Expériences En Laboratoire
N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cell division and cancer. However, one limitation of N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the development of combination therapies that include N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide. N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to enhance the efficacy of other cancer treatments, and further research is needed to determine the optimal combination therapies for different types of cancer. Another area of interest is the development of new inhibitors of Aurora A kinase that are more potent and selective than N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide. Finally, further research is needed to determine the long-term effects of N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide treatment on cancer patients.
Applications De Recherche Scientifique
N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-1H-indazol-5-yl-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)16-6-4-13(3)8-18(16)24-11-19(23)21-15-5-7-17-14(9-15)10-20-22-17/h4-10,12H,11H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSSHTXDRDLBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4287050.png)
![2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4287055.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4287062.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4287065.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4287071.png)
![N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4287076.png)
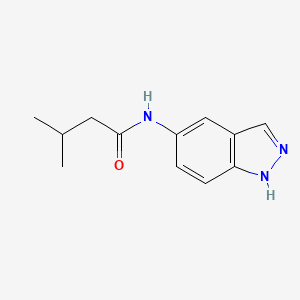
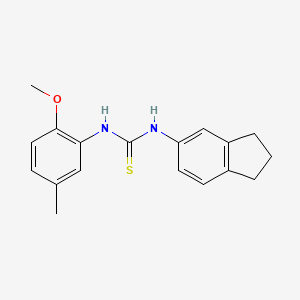
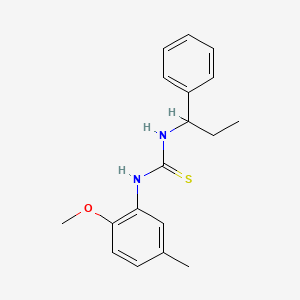
![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
